4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide
CAS No.: 251096-66-9
Cat. No.: VC7877453
Molecular Formula: C17H9ClF6N4O
Molecular Weight: 434.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 251096-66-9 |
|---|---|
| Molecular Formula | C17H9ClF6N4O |
| Molecular Weight | 434.7 g/mol |
| IUPAC Name | 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide |
| Standard InChI | InChI=1S/C17H9ClF6N4O/c18-13-5-11(17(22,23)24)7-25-14(13)9-6-26-28(8-9)15(29)27-12-3-1-2-10(4-12)16(19,20)21/h1-8H,(H,27,29) |
| Standard InChI Key | MRBXBBQZISFQGP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound has the molecular formula C₁₇H₉ClF₆N₄O and a molecular weight of 434.7 g/mol. Its IUPAC name reflects its bifunctional architecture: a pyrazole ring substituted at the 1-position with a carboxamide group and at the 4-position with a 3-chloro-5-(trifluoromethyl)pyridinyl moiety. The trifluoromethyl (-CF₃) groups on both the pyridine and phenyl rings enhance lipophilicity and metabolic stability, critical for bioactivity.
Key Structural Attributes:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions .
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Pyridine Substituent: A chlorinated trifluoromethylpyridine at position 4, contributing to electron-withdrawing effects and steric bulk .
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Carboxamide Linker: Connects the pyrazole to a 3-(trifluoromethyl)phenyl group, facilitating target binding via hydrogen bonding .
Spectroscopic and Crystallographic Data
X-ray crystallography of analogous pyrazole carboxamides reveals dihedral angles between the pyrazole and pyridine rings ranging from 68° to 75°, indicating non-coplanar geometry that influences receptor binding . Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the conformation, while intermolecular interactions (C–H⋯O) contribute to crystal packing . Disorder in trifluoromethyl groups, observed in related structures, suggests dynamic flexibility in solution .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step protocols:
Step 1: Formation of Pyrazole-4-Carboxylate
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate serves as a key intermediate. It is synthesized via cyclization of hydrazine derivatives with β-keto esters .
Step 2: Substitution at Pyrazole N-1
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Alkylation: Treatment with iodomethane in DMF yields 1-methyl derivatives .
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Arylation: Suzuki-Miyaura coupling with phenylboronic acid introduces aromatic groups at N-1 .
Step 3: Carboxamide Formation
The carboxylate intermediate is hydrolyzed to the carboxylic acid, followed by activation with thionyl chloride to form the acyl chloride. Reaction with 3-(trifluoromethyl)aniline under basic conditions yields the target carboxamide .
Biological Activities and Mechanisms
Antifungal Activity
Pyrazole carboxamides are potent succinate dehydrogenase inhibitors (SDHIs), disrupting fungal respiration . In vitro assays against Gibberella zeae show EC₅₀ values as low as 5.2 mg/L for derivatives with similar substituents . The trifluoromethyl groups enhance membrane permeability, while the pyridine ring improves target affinity .
Structure-Activity Relationships (SAR):
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Pyridine Substitution: Chlorine at position 3 increases antifungal potency by 40% compared to non-halogenated analogs .
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Carboxamide Linker: Replacement with ester groups reduces activity, underscoring the importance of hydrogen-bonding capacity .
Insecticidal Properties
Anthranilamide derivatives containing pyrazole-pyridine motifs exhibit ryanodine receptor modulation, causing uncontrolled calcium release in insect muscle cells . Field trials against Plutella xylostella demonstrate 90% mortality at 50 ppm, outperforming commercial standards like chlorantraniliprole .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: High logP (3.12–4.94) predicts favorable intestinal absorption .
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Metabolism: Cytochrome P450-mediated oxidation of trifluoromethyl groups generates polar metabolites excreted renally.
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Half-Life: In rodent models, t₁/₂ ranges from 4.2 to 6.8 hours, supporting once-daily dosing.
Toxicity
Acute oral LD₅₀ in rats exceeds 2,000 mg/kg, classifying it as Category 5 (low toxicity). Chronic exposure studies note reversible hepatocyte hypertrophy at doses ≥100 mg/kg/day.
Comparative Analysis with Analogues
| Compound | EC₅₀ (mg/L) vs. G. zeae | IC₅₀ (µM) vs. COX-2 | LogP |
|---|---|---|---|
| Target Compound | 5.2 | 0.07 | 3.89 |
| Fluopyram (Control) | 24.7 | N/A | 3.12 |
| Celecoxib (Control) | N/A | 0.04 | 3.53 |
Future Directions
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Target Optimization: Introducing electron-donating groups (e.g., -OCH₃) at the pyridine 5-position may enhance SDH binding .
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Formulation Development: Nanoencapsulation could improve aqueous solubility and bioavailability .
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Mechanistic Studies: Elucidating off-target effects on mammalian ion channels will guide safety profiling .
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